

Unraveling the Neuroprotective Potential of CNQX Disodium Salt: A Technical Guide

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Compound of Interest

Compound Name: CNQX disodium salt

Cat. No.: B1662576

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Introduction

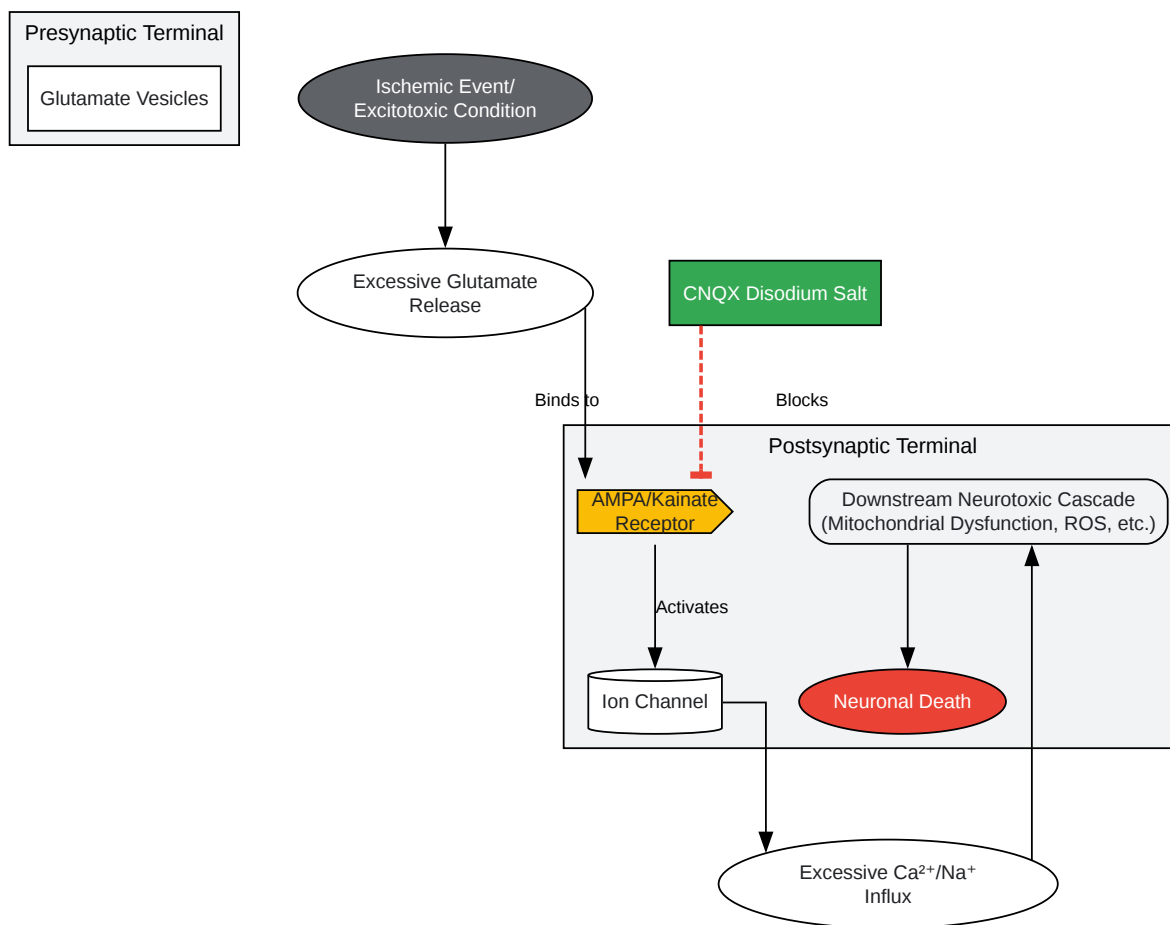
Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death, is a central mechanism in a host of neurological disorders, including ischemic stroke, epilepsy, and traumatic brain injury. A key player in this cascade is the overactivation of ionotropic glutamate receptors, particularly the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent, competitive antagonist of these receptors. The disodium salt form of CNQX offers the significant advantage of enhanced water solubility, making it a valuable tool for in vitro and in vivo research into neuroprotection. This guide provides an in-depth look at the mechanism, experimental validation, and key data associated with the neuroprotective effects of **CNQX disodium salt**.

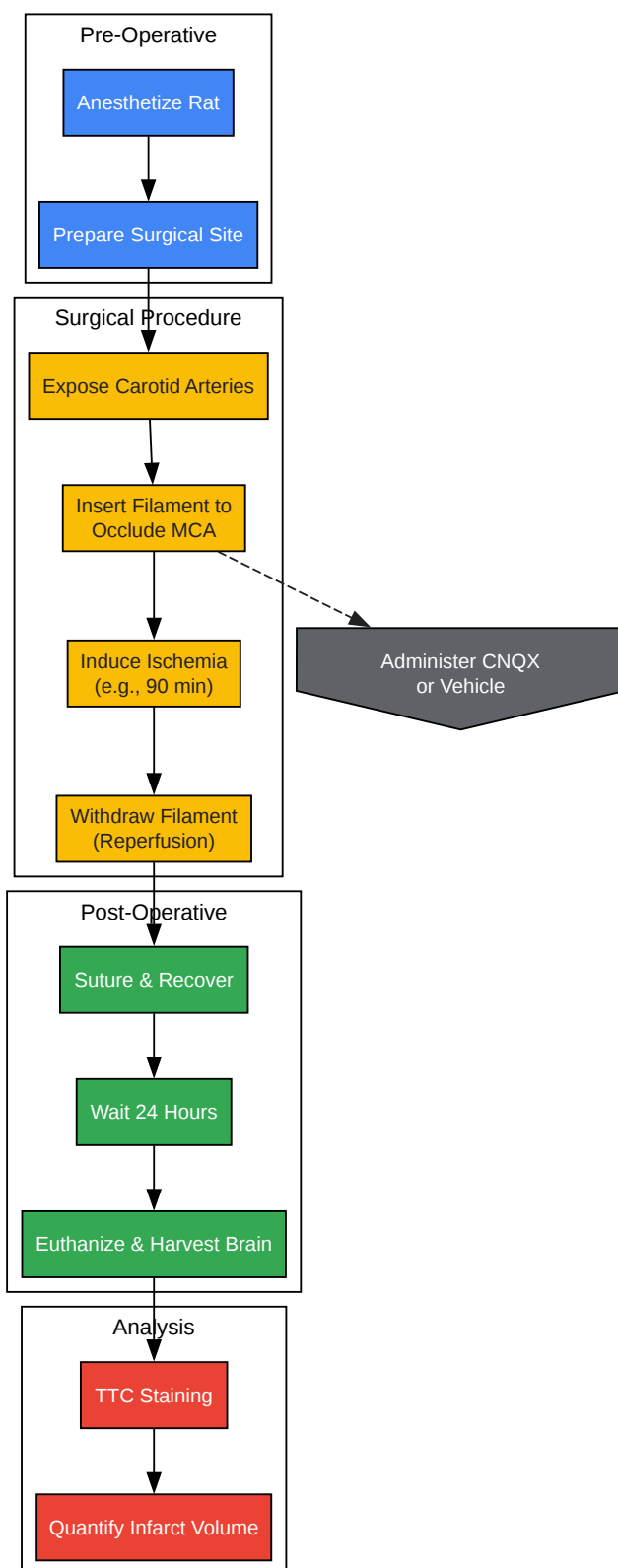
Core Mechanism of Neuroprotection

The primary neuroprotective action of CNQX stems from its ability to competitively block the glutamate binding site on AMPA and kainate receptors.^{[1][2]} Under excitotoxic conditions, such as those following an ischemic event, excessive glutamate is released into the synaptic cleft. This leads to the persistent activation of AMPA and kainate receptors, causing a massive influx of Na⁺ and Ca²⁺ ions. The subsequent ionic imbalance and calcium overload trigger a cascade of neurotoxic intracellular events, including mitochondrial dysfunction, activation of

proteases and nucleases, and the generation of reactive oxygen species, ultimately culminating in neuronal death.

By occupying the glutamate binding site, CNQX prevents channel opening, thereby mitigating the initial ionic influx and halting the downstream neurotoxic cascade. While its primary targets are AMPA and kainate receptors, CNQX also acts as an antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, albeit with lower potency.^{[1][3]} This multi-target action may contribute to its overall neuroprotective profile.





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